molecular formula C9H6ClFO3 B6285401 methyl 2-chloro-6-fluoro-3-formylbenzoate CAS No. 1263283-36-8

methyl 2-chloro-6-fluoro-3-formylbenzoate

Cat. No.: B6285401
CAS No.: 1263283-36-8
M. Wt: 216.6
InChI Key:
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Description

Methyl 2-chloro-6-fluoro-3-formylbenzoate is an organic compound with the molecular formula C9H6ClFO3. It is a derivative of benzoic acid and contains chloro, fluoro, and formyl functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-6-fluoro-3-formylbenzoate can be synthesized through several chemical reactions. One common method involves the reaction of 2-chloro-6-fluorobenzaldehyde with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-fluoro-3-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-6-fluoro-3-formylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-fluoro-3-formylbenzoate depends on its chemical structure and the functional groups present. The formyl group can participate in nucleophilic addition reactions, while the chloro and fluoro groups can undergo substitution reactions. These reactions can lead to the formation of various products with different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-6-fluoro-3-formylbenzoate is unique due to the specific positions of its functional groups, which influence its reactivity and applications. The combination of chloro, fluoro, and formyl groups makes it a versatile compound for various chemical reactions and research applications .

Properties

CAS No.

1263283-36-8

Molecular Formula

C9H6ClFO3

Molecular Weight

216.6

Purity

95

Origin of Product

United States

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